2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
“2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1820639-50-6 . It has a molecular weight of 223.81 .
Molecular Structure Analysis
The IUPAC name of the compound is 2-((tert-butylthio)methyl)piperidine hydrochloride . The InChI code is 1S/C10H21NS.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H .Physical and Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Piperidine Alkaloids
The compound 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride has been utilized in the synthesis of various piperidine alkaloids. For instance, cross-metathesis of chiral N-tert-butylsulfinylhomoallylamines with methyl vinyl ketone has facilitated the enantioselective synthesis of naturally occurring 2,6-cis-disubstituted piperidines, including dihydropinidine, isosolenopsin, isosolenopsin A, and 6-methylpipecolic acid hydrochlorides (Gonzalez-Gomez, Foubelo, & Yus, 2008). Additionally, an efficient stereocontrolled preparation of enantioenriched 2-allyl-(N-tert-butylsulfinyl)piperidine and its applications in the synthesis of various alkaloids have been demonstrated, showcasing the versatility of these chiral building blocks (Bosque, Gonzalez-Gomez, Foubelo, & Yus, 2012).
Chemical Synthesis Techniques
The compound has also been involved in chemical synthesis techniques beyond the realm of piperidine alkaloids. For example, piperidin-4-one hydrochloride was used as a raw material in the synthesis of 4-chloropiperidine hydrochloride through reduction and n-carbonylation processes, indicating the role of piperidine derivatives in various synthetic pathways (Zhang, 2010).
Spectroscopic and Structural Studies
Spectroscopic and structural studies of piperidine derivatives and their complexes have been conducted to understand their molecular structures and chemical properties. For instance, 2-phenylsulfanylpyridine and its analogues, including tert-butyl-substituted derivatives, have been characterized by NMR spectroscopy, providing insights into their molecular structures and the effects of substitution on chemical shifts and coordination properties (Mruk, Pazderski, Ścianowski, & Wojtczak, 2020).
Synthesis of Functionalized Heterocycles
Sulfur ylides stabilized by various groups have been reacted with five-membered-ring tert-butylsulfinyl aminals to yield functionalized chiral, nonracemic aziridines, which can be further transformed into pyrrolidines or piperidines depending on the reaction conditions. This showcases the application of this compound in synthesizing functionalized heterocycles with potential applications in medicinal chemistry and drug synthesis (Kokotos & Aggarwal, 2007).
Properties
IUPAC Name |
2-(tert-butylsulfanylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOIHBQFTMEWLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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